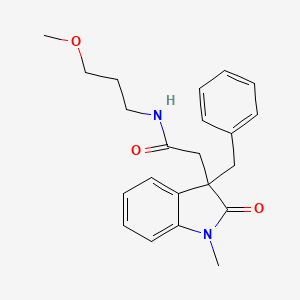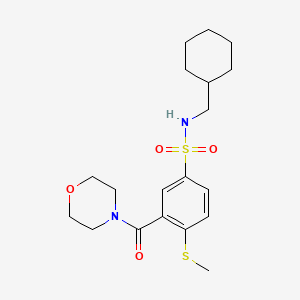
N'-(3,4-dimethoxybenzylidene)-1-naphthohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3,4-dimethoxybenzylidene)-1-naphthohydrazide, commonly known as DMN, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMN is a naphthohydrazide derivative that has shown promising results in various studies, including anti-inflammatory, anti-cancer, and anti-diabetic activities.
Wirkmechanismus
The mechanism of action of DMN is not fully understood. However, studies suggest that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. DMN has also been reported to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
DMN has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, diabetes, and cardiovascular diseases. DMN has also been found to improve glucose metabolism and insulin sensitivity, which are essential for the prevention and management of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
DMN has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its pharmacological properties have been extensively studied. DMN is also relatively stable and can be easily stored. However, DMN has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its application in some studies. In addition, DMN has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Zukünftige Richtungen
There are several future directions for DMN research. One potential area of research is the development of DMN analogs with improved pharmacological properties, such as increased solubility and selectivity. Another potential area of research is the investigation of DMN's potential use in combination therapy with other drugs for the treatment of various diseases. Furthermore, more studies are needed to understand the pharmacokinetics and toxicity of DMN in vivo, which will be essential for its potential clinical application.
Conclusion:
In conclusion, DMN is a chemical compound that has shown promising results in various scientific research studies. It has exhibited anti-inflammatory, anti-cancer, and anti-diabetic activities and has the potential for future clinical application. DMN's pharmacological properties have been extensively studied, and its synthesis method is relatively simple. However, more studies are needed to understand its pharmacokinetics and toxicity in vivo, and further research is needed to develop DMN analogs with improved pharmacological properties.
Synthesemethoden
DMN can be synthesized through a simple condensation reaction between 3,4-dimethoxybenzaldehyde and 1-naphthohydrazine. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, and the product is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMN has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. DMN has also shown anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, DMN has been reported to have anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity.
Eigenschaften
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-18-11-10-14(12-19(18)25-2)13-21-22-20(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-13H,1-2H3,(H,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDMLQFGOMWXSI-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291535.png)
![3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5291541.png)
![1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5291546.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291555.png)
![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)
![4-(hydroxymethyl)-1-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)piperidin-4-ol](/img/structure/B5291575.png)

![3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5291585.png)
![2,3,5-trimethyl-7-[3-(2-methyl-1-piperidinyl)-1-azetidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5291591.png)

![2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)